molecular formula C28H26N2O6S B12118670 Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324568-15-2

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12118670
CAS No.: 324568-15-2
M. Wt: 518.6 g/mol
InChI Key: HGKLFARFUYLSEZ-KQWNVCNZSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a thiazolo[3,2-a]pyrimidine derivative characterized by a 4-acetoxyphenyl group at position 5, a 4-(allyloxy)benzylidene moiety at position 2, and an ethyl carboxylate ester at position 4. Its synthesis likely involves cyclization of a thiouracil precursor with chloroacetic acid and aromatic aldehydes under acidic conditions, a method analogous to related compounds . The structural complexity of this molecule, including its fused heterocyclic core and substituted benzylidene group, confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry.

Properties

CAS No.

324568-15-2

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-5-15-35-21-11-7-19(8-12-21)16-23-26(32)30-25(20-9-13-22(14-10-20)36-18(4)31)24(27(33)34-6-2)17(3)29-28(30)37-23/h5,7-14,16,25H,1,6,15H2,2-4H3/b23-16-

InChI Key

HGKLFARFUYLSEZ-KQWNVCNZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C

Origin of Product

United States

Biological Activity

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the acetoxy and allyloxy moieties, may influence its interaction with biological targets.

Structural Formula

C23H24N2O4S\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Molecular Weight

The molecular weight of this compound is approximately 420.51 g/mol.

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansSignificant inhibition

Antioxidant Activity

The antioxidant potential of the compound can be assessed using assays such as DPPH radical scavenging. Compounds similar to Ethyl 5-(4-acetoxyphenyl)... have shown promising results in reducing oxidative stress by scavenging free radicals.

Cytotoxicity

Cytotoxic effects have been evaluated using various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural characteristics that allow interaction with DNA or proteins involved in cell cycle regulation.

Cell Line IC50 (µM) Reference
HeLa<10
CEM<10
HMEC-10.59

The biological activity of Ethyl 5-(4-acetoxyphenyl)... is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in crucial metabolic processes.
  • DNA Intercalation : The planar structure may allow intercalation into DNA, disrupting replication and transcription.
  • Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives, including related compounds, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, revealing effective inhibition comparable to standard antibiotics.

Study on Cytotoxicity in Cancer Cells

In vitro studies showed that Ethyl 5-(4-acetoxyphenyl)... exhibits cytotoxic effects on various cancer cell lines, with specific emphasis on its action against HeLa cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in their substituents at positions 2, 5, and 5. Key analogs include:

  • Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
  • Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
  • Hou et al. (2009) : Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • Jotani et al. (2010) : Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Table 1: Substituent Effects on Key Properties
Compound Position 2 Substituent Position 5 Substituent Melting Point (°C) Yield (%)
Target Compound 4-(Allyloxy)benzylidene 4-Acetoxyphenyl Not reported Not reported
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl 243–246 68
11b 4-Cyanobenzylidene 5-Methylfuran-2-yl 213–215 68
Jotani et al. (2010) 2-Acetoxybenzylidene Phenyl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in 11b) reduce melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to weaker intermolecular interactions .
  • The allyloxy group in the target compound may enhance solubility in nonpolar solvents compared to methoxy or acetoxy analogs .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretches (ester and ketone) near 1700–1750 cm⁻¹ and C-O (acetoxy) near 1250 cm⁻¹.
  • 11b : CN stretch at 2209 cm⁻¹, absent in the target compound.
  • Jotani et al. (2010) : Acetoxy C=O stretch at 1740 cm⁻¹, similar to the target compound.
NMR Spectroscopy
  • 11a : Aromatic protons resonate at δ 7.29–7.94 ppm; methyl groups at δ 2.24–2.37 ppm.
  • Hou et al. (2009) : Methoxy protons at δ 3.8–4.0 ppm, contrasting with the allyloxy group (δ 4.5–6.0 ppm) in the target compound.

Crystallographic Comparisons

Crystal structures of related compounds reveal insights into conformational preferences:

  • Hou et al. (2009) : Dihedral angles between the thiazole ring and benzene rings range from 17.9° to 87.8°, with π-π stacking (3.66 Å separation).
  • Agarkov et al. (2023) : Bromophenyl analogs exhibit halogen-mediated π-interactions, absent in the target compound.
  • Banao et al. (2012) : Trimethoxybenzylidene derivatives show extensive hydrogen bonding (e.g., C-H···O), influencing crystal packing.

Structural Implications :

  • The allyloxy group in the target compound may introduce steric hindrance, altering dihedral angles compared to methoxy or cyano analogs.
  • Lack of strong hydrogen-bond donors (e.g., NH in 11a/b) reduces crystalline stability compared to Mannich base derivatives .

Hypotheses :

  • The 4-acetoxyphenyl group may enhance bioavailability compared to chlorophenyl or cyanophenyl groups.
  • Allyloxy substituents could modulate cytotoxicity via metabolic oxidation to epoxides.

Preparation Methods

Biginelli Condensation for Tetrahydropyrimidine-2-Thione Intermediate

The synthesis begins with the formation of 1,2,3,4-tetrahydropyrimidine-2-thione , a critical precursor. A three-component Biginelli reaction combines 4-acetoxyphenyl aldehyde , thiourea , and ethyl acetoacetate under acidic conditions.

Procedure :

  • Reactants : 4-Hydroxybenzaldehyde (1 mol), thiourea (1.5 mol), ethyl acetoacetate (1 mol).

  • Conditions : Reflux in acetonitrile with iodine (0.03 mol) as a catalyst for 6–8 hours.

  • Outcome : Yields ~75–80% of 5-(4-hydroxyphenyl)-7-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate.

Mechanistic Insight :
The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the thiourea and cyclization. Electron-donating groups on the aldehyde enhance reactivity.

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

The tetrahydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold.

Procedure :

  • Reactants : Tetrahydropyrimidine-2-thione (1 mol), ethyl chloroacetate (2 mol).

  • Conditions : Reflux in ethanol for 4–6 hours.

  • Outcome : Ethyl 7-methyl-5-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 70–75%).

Characterization :

  • IR : C=O stretch at 1678 cm⁻¹, C=N at 1566 cm⁻¹.

  • ¹H NMR : Singlet at δ 2.35 ppm (CH₃), quartet at δ 4.30 ppm (COOCH₂CH₃).

Benzylidene Condensation with 4-(Allyloxy)Benzaldehyde

The 4-(allyloxy)benzylidene group is introduced via Knoevenagel condensation.

Procedure :

  • Reactants : Thiazolo[3,2-a]pyrimidine (1 mol), 4-(allyloxy)benzaldehyde (1.2 mol).

  • Conditions : Reflux in acetic acid (1 mL) and methanol (20 mL) for 8 hours.

  • Outcome : Ethyl 5-(4-hydroxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 82–87%).

Optimization :

  • Ionic liquids (e.g., [BMIM]BF₄) improve yields to 85–90% by facilitating imine formation.

  • Solvent-free conditions at 90°C reduce reaction time to 4 hours.

Acetylation of Phenolic Hydroxyl Group

The final step involves acetylation of the 4-hydroxyphenyl moiety to introduce the acetoxy group.

Procedure :

  • Reactants : Hydroxyphenyl intermediate (1 mol), acetic anhydride (1.5 mol).

  • Conditions : Stirring in pyridine at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Outcome : Target compound (yield: 88–92%).

Purification :

  • Recrystallization from ethanol/benzene (1:1) yields pure product.

  • HPLC Purity : >98%.

One-Pot Synthesis Using Ionic Liquids (Patent CN103012440A)

A streamlined one-pot method eliminates intermediate isolation.

Procedure :

  • Reactants : 2-Aminothiazole (1 mol), 4-(allyloxy)benzaldehyde (1.2 mol), ethyl acetoacetate (1 mol).

  • Catalyst : Ionic liquid [BMIM]Cl (10 mol%).

  • Conditions : Reflux in chloroform at 60°C for 6 hours.

  • Outcome : Direct formation of the target compound (yield: 78–82%).

Advantages :

  • Reduced steps and solvent usage.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key Advantage
Multi-Step Synthesis70–7524–30High purity, well-characterized
One-Pot Synthesis78–826Industrial scalability
Ionic Liquid Catalysis85–904Eco-friendly, efficient

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this thiazolopyrimidine derivative?

The synthesis involves multi-step reactions, including condensation of thiazolopyrimidine precursors with substituted benzaldehydes (e.g., 4-(allyloxy)benzaldehyde) under reflux conditions. Key reagents include acetic anhydride (for acetoxylation) and sodium acetate as a catalyst. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to enhance solubility, and reaction temperatures are maintained between 80–100°C to optimize yield (typically 70–80%). Purification via recrystallization (ethyl acetate/ethanol mixtures) or column chromatography ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., allyloxy, acetoxyphenyl groups) and ring fusion.
  • X-ray Crystallography: Resolves molecular conformation, such as the puckered thiazolopyrimidine core and dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>98% in optimized syntheses) .

Q. How does the compound’s reactivity correlate with its functional groups?

The allyloxy and acetoxyphenyl groups undergo hydrolysis under acidic/basic conditions, while the α,β-unsaturated ketone in the thiazolopyrimidine core participates in Michael addition reactions. Stability studies recommend storage at –20°C in inert atmospheres to prevent ester group degradation .

Advanced Research Questions

Q. What experimental approaches are used to investigate its structure-activity relationships (SAR) in pharmacological contexts?

  • Substituent Variation: Systematic replacement of the allyloxy group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups evaluates effects on bioactivity. For example, dimethylamino substituents enhance solubility and target binding .
  • Biological Assays: COX-1/COX-2 inhibition assays (IC50 values) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) link structural features to anti-inflammatory or anticancer activity .

Q. How do crystallography data inform molecular docking and target interaction studies?

X-ray-derived bond lengths (e.g., C=O at 1.211 Å) and torsion angles guide molecular dynamics simulations to predict binding modes with enzymes like cyclooxygenase. The flattened boat conformation of the thiazolopyrimidine ring facilitates π-π stacking with aromatic residues in active sites .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 0.5–5 µM) are addressed by standardizing assay conditions (e.g., enzyme source, substrate concentration) and validating purity via LC-MS. Comparative studies with analogs (e.g., methylthio vs. methoxy derivatives) clarify substituent-specific effects .

Q. How can its stability be improved for in vivo studies?

  • Prodrug Design: Ester-to-amide conversion of the carboxylate group reduces hydrolysis in plasma.
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability and prolong half-life in pharmacokinetic assays .

Methodological Comparisons

Q. How do synthesis protocols differ for structurally related thiazolopyrimidines?

Compound Key Reagents Reaction Time Yield
Target Compound4-(Allyloxy)benzaldehyde, Acetic Anhydride8–10 h78%
Methylthio Analog4-(Methylthio)benzaldehyde, Chloroacetic Acid6–8 h85%
Dimethylamino Derivative4-(Dimethylamino)benzaldehyde, Pd/C Catalyst12 h65%
Varying aldehydes and catalysts impact reaction efficiency and product diversity .

Q. What computational tools predict its pharmacokinetic properties?

SwissADME and pkCSM models estimate logP (2.8–3.5), suggesting moderate lipophilicity, and medium CYP3A4 inhibition risk. Molecular weight (~450 g/mol) and polar surface area (90–100 Ų) align with Lipinski’s Rule of Five, indicating drug-likeness .

Key Challenges and Future Directions

  • Target Identification: CRISPR-Cas9 screening or affinity chromatography are needed to identify binding partners beyond COX enzymes.
  • Toxicity Profiling: Ames tests and hepatocyte viability assays are critical for preclinical development .

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